molecular formula C18H30ClNO B14493221 1-Dodecanone, 2-amino-1-phenyl-, hydrochloride CAS No. 63544-79-6

1-Dodecanone, 2-amino-1-phenyl-, hydrochloride

Katalognummer: B14493221
CAS-Nummer: 63544-79-6
Molekulargewicht: 311.9 g/mol
InChI-Schlüssel: UWNIPOSKLXUWND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dodecanone, 2-amino-1-phenyl-, hydrochloride is an organic compound with a complex structure It is a derivative of dodecanone, where the amino and phenyl groups are attached to the first carbon atom The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanone, 2-amino-1-phenyl-, hydrochloride typically involves the reaction of 1-dodecanone with aniline in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-Dodecanone, 2-amino-1-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Dodecanone, 2-amino-1-phenyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Dodecanone, 2-amino-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Dodecanone, 1-phenyl-: Lacks the amino group, resulting in different chemical properties.

    2-Dodecanone, 1-amino-1-phenyl-: Similar structure but with different positioning of the amino group.

    1-Dodecanone, 2-amino-1-methyl-: Contains a methyl group instead of a phenyl group.

Uniqueness

1-Dodecanone, 2-amino-1-phenyl-, hydrochloride is unique due to the presence of both amino and phenyl groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Eigenschaften

CAS-Nummer

63544-79-6

Molekularformel

C18H30ClNO

Molekulargewicht

311.9 g/mol

IUPAC-Name

2-amino-1-phenyldodecan-1-one;hydrochloride

InChI

InChI=1S/C18H29NO.ClH/c1-2-3-4-5-6-7-8-12-15-17(19)18(20)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H

InChI-Schlüssel

UWNIPOSKLXUWND-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(C(=O)C1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.